![molecular formula C13H8BrClN2O2S B2699459 3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-42-8](/img/structure/B2699459.png)
3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Description
3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (BCPP) is a heterocyclic compound that is widely used as a reagent in organic synthesis. BCPP is a useful building block for the synthesis of a variety of heterocyclic compounds, which are important for use in drug discovery, medicinal chemistry, and materials science. BCPP can be synthesized from the reaction of a bromo-chloro-phenylsulfonyl chloride (BCPS) with a pyrrolo[2,3-b]pyridine (PP) in the presence of a base.
Scientific Research Applications
Antitubercular Activity
3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole has demonstrated promising antitubercular properties. In a recent study using a mouse model infected with Mycobacterium tuberculosis (Mtb) H37Rv, treatment with this compound led to significant reductions in bacterial load. Specifically, doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% bacterial reduction, respectively .
Organic Synthesis: Protodeboronation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, 3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole can serve as a catalyst for protodeboronation of primary, secondary, and tertiary alkyl boronic esters .
Pharmacological Activity: Indole Derivatives
Indole derivatives exhibit diverse biological and clinical applications. Although not directly studied for this compound, it’s worth noting that derivatives of indole, including 3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole, have been investigated for their pharmacological potential. For instance, indole-3-acetic acid, a related compound, functions as a plant hormone produced during tryptophan degradation in higher plants .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-6-chloropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-17(13-10(11)6-7-12(15)16-13)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRJTSAMCKBFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
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